2-(3-(Trifluorométhyl)phényl)thiazolidine

Vue d'ensemble

Description

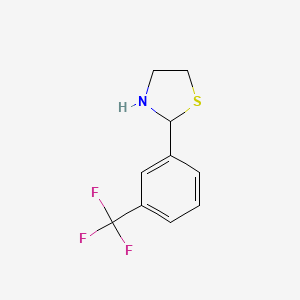

2-(3-(Trifluoromethyl)phenyl)thiazolidine is a useful research compound. Its molecular formula is C10H10F3NS and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(Trifluoromethyl)phenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Trifluoromethyl)phenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de molécules bioactives

Les dérivés de la thiazolidine sont essentiels dans la synthèse de molécules bioactives en raison de leurs activités thérapeutiques et pharmaceutiques diverses. Ils servent d’intermédiaires clés dans la conception de nouveaux candidats médicaments, avec des applications allant des agents anticancéreux aux agents neuroprotecteurs .

Applications antimicrobiennes

Le motif structurel de la thiazolidine s’est avéré améliorer les propriétés antimicrobiennes. Cela en fait un composant précieux dans le développement de nouveaux agents antimicrobiens, qui sont essentiels dans la lutte contre les bactéries résistantes aux médicaments .

Produits chimiques agricoles

Des composés comme le 2-(3-(trifluorométhyl)phényl)thiazolidine peuvent être utilisés pour créer des produits agrochimiques qui protègent les cultures des ravageurs. Le groupe trifluorométhyle, en particulier, a été associé à un certain nombre de pesticides efficaces .

Catalyse

Les thiazolidines sont utilisées en catalyse, en tirant parti de leurs propriétés uniques pour améliorer les vitesses de réaction et la sélectivité dans diverses réactions chimiques. Ceci est particulièrement important en chimie verte, où l’efficacité et l’impact environnemental sont des préoccupations majeures .

Pharmacocinétique

La modification des molécules de médicaments pour inclure des cycles thiazolidine peut améliorer leurs propriétés pharmacocinétiques. Cela inclut de meilleurs profils d’absorption, de distribution, de métabolisme et d’excrétion (ADME), qui sont essentiels au développement de médicaments .

Agents neuroprotecteurs

La recherche a montré que les dérivés de la thiazolidine peuvent agir comme des agents neuroprotecteurs. Cette application est importante dans le développement de traitements pour les maladies neurodégénératives comme la maladie d’Alzheimer et la maladie de Parkinson .

Propriétés antioxydantes

La présence de soufre dans les thiazolidines contribue à leur activité antioxydante. Cette propriété est bénéfique dans le développement de composés qui peuvent atténuer le stress oxydatif, qui est impliqué dans diverses maladies chroniques .

Conception de sondes pour les études biologiques

Les thiazolidines peuvent être utilisées dans la conception de sondes pour les études biologiques. Ces sondes peuvent aider à comprendre les processus biologiques au niveau moléculaire, ce qui est essentiel pour la découverte de nouvelles cibles thérapeutiques .

Mécanisme D'action

Target of Action

Thiazolidine motifs, which are part of the compound’s structure, are known to interact with a variety of biological targets due to their diverse therapeutic and pharmaceutical activity .

Mode of Action

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are known to interact with their targets, leading to various changes that contribute to their pharmacological properties .

Biochemical Pathways

Thiazolidine motifs are known to influence a variety of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Pharmacokinetics

The presence of sulfur in thiazolidine motifs is known to enhance their pharmacological properties .

Result of Action

Thiazolidine motifs are known to exhibit a diversity of biological responses, making them highly prized in medicinal chemistry .

Action Environment

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Analyse Biochimique

Biochemical Properties

2-(3-(Trifluoromethyl)phenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways, thereby modulating their activity. Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine can bind to specific proteins, altering their conformation and function. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of 2-(3-(Trifluoromethyl)phenyl)thiazolidine on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . These effects are crucial for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 2-(3-(Trifluoromethyl)phenyl)thiazolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(3-(Trifluoromethyl)phenyl)thiazolidine in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, making it suitable for long-term studies. It can undergo degradation over time, leading to changes in its biochemical properties . Long-term exposure to 2-(3-(Trifluoromethyl)phenyl)thiazolidine has been shown to affect cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of 2-(3-(Trifluoromethyl)phenyl)thiazolidine vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-(3-(Trifluoromethyl)phenyl)thiazolidine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance . Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine can influence the metabolism of lipids and carbohydrates, contributing to its diverse biological activities.

Transport and Distribution

The transport and distribution of 2-(3-(Trifluoromethyl)phenyl)thiazolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, 2-(3-(Trifluoromethyl)phenyl)thiazolidine can bind to plasma proteins, influencing its distribution and bioavailability.

Subcellular Localization

The subcellular localization of 2-(3-(Trifluoromethyl)phenyl)thiazolidine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-(3-(Trifluoromethyl)phenyl)thiazolidine within these compartments can influence its interactions with biomolecules and its overall biological activity.

Activité Biologique

2-(3-(Trifluoromethyl)phenyl)thiazolidine is a compound that belongs to the thiazolidine family, which has garnered attention for its diverse biological activities. Thiazolidines, particularly thiazolidine-2,4-diones, are known for their roles in various therapeutic areas including anticancer, antibacterial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of 2-(3-(Trifluoromethyl)phenyl)thiazolidine, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(3-(Trifluoromethyl)phenyl)thiazolidine features a thiazolidine ring with a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity and biological interactions.

Anticancer Activity

Research indicates that derivatives of thiazolidine-2,4-dione exhibit notable anticancer properties. For instance, a study reported that compounds modified at position 5 of the thiazolidine-2,4-dione ring showed significant antiproliferative activity against various cancer cell lines including breast cancer (MCF-7), leukemia (K562), and prostate cancer .

Table 1: Antiproliferative Activity of Thiazolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide | MCF-7 | 5.4 ± 2.4 |

| Compound A | K562 | 4.9 ± 2.9 |

| Compound B | MDA-MB-231 | 6.5 ± 3.0 |

The mechanism of action often involves induction of apoptosis and cell cycle arrest . Another study highlighted that compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity due to increased interaction with cellular targets .

Antibacterial Activity

Thiazolidine derivatives have also demonstrated antibacterial properties. A synthesis study evaluated several new thiazolidines for their antibacterial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Thiazolidine Derivatives

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 15 |

| Compound D | Escherichia coli | 12 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the thiazolidine structure influence its biological activity. Studies have shown that the introduction of different substituents on the phenyl ring can significantly alter the potency and selectivity of these compounds against cancer cells .

Key Findings from SAR Analysis:

- Electron-Withdrawing Groups: Compounds with trifluoromethyl or nitro groups tend to have lower IC50 values, indicating higher potency.

- Substituent Positioning: The position of substituents on the aromatic ring affects both the activity and selectivity towards cancer cells.

Case Studies

- Case Study on Anticancer Efficacy: A specific derivative of thiazolidine was tested in vivo on tumor-bearing mice models, demonstrating a significant reduction in tumor size compared to controls. This highlights the potential for these compounds in therapeutic applications.

- Case Study on Antibacterial Effects: Clinical trials involving patients with bacterial infections showed that thiazolidine derivatives could serve as effective adjuncts to standard antibiotic therapies, particularly in resistant strains.

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSCFSFFPPFZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.